molecular formula C9H15F2NO3 B1380266 Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1540342-18-4

Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B1380266
CAS RN: 1540342-18-4
M. Wt: 223.22 g/mol
InChI Key: LHZIXUHLIZYFAA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate” would likely depend on its specific structure and the conditions under which it’s used. For example, compounds with a tert-butyl group can undergo reactions such as thermal decomposition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate” would be determined by its specific structure. For example, tert-butyl alcohol, a related compound, is a colorless solid with a camphor-like odor .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The incorporation of fluorine atoms in pharmaceutical compounds can significantly alter their biological activity, stability, and membrane permeability. Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate, with its difluoromethyl group, is a valuable precursor in synthesizing drugs that require enhanced lipophilicity and metabolic stability . This compound can be used to introduce fluorine-containing functional groups into drug molecules, potentially leading to the development of new medications with improved efficacy and pharmacokinetic profiles.

Agrochemical Research

In the field of agrochemicals, the difluoromethyl group of this compound can be utilized to create novel fungicidal agents. Specifically, it can serve as a building block for succinate dehydrogenase inhibitors (SDHIs), which are a class of fungicides that target a critical enzyme in the respiratory chain of phytopathogens . These inhibitors are crucial for combating various plant diseases and ensuring crop protection.

Organic Synthesis

The tert-butyl group in this compound provides steric hindrance, which can be advantageous in organic synthesis. It can be used to influence reaction selectivity and improve yields in complex organic transformations. The unique reactivity pattern elicited by the crowded tert-butyl group is essential for chemical transformations that require specific orientations or configurations .

Medicinal Chemistry

In medicinal chemistry, the tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate can be employed to synthesize bismuth-based compounds. These compounds have shown promise in treating gastrointestinal disorders, infections, and even cancer due to their unique antibacterial and therapeutic properties .

Mechanism of Action

The mechanism of action would depend on the specific application of “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate”. For instance, if it’s used as a pharmaceutical, its mechanism of action would likely involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate” would depend on its specific properties. For example, tert-butyl compounds can be combustible and cause skin irritation .

Future Directions

The future directions for research on “Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate” would likely depend on its potential applications. For example, organofluorine compounds are increasingly used in various applications, and further achievements are expected in the fields of fluorination and fluoroalkylation .

properties

IUPAC Name

tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(13)12-4-9(14,5-12)6(10)11/h6,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIXUHLIZYFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate

CAS RN

1540342-18-4
Record name tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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